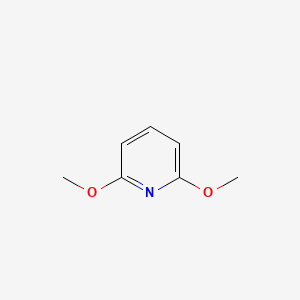

2,6-Dimethoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

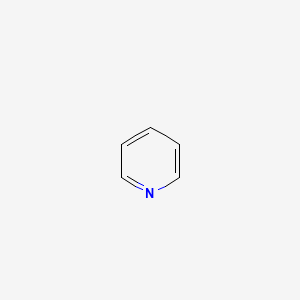

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-4-3-5-7(8-6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTGEEMBZJBBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871156 | |

| Record name | 2,6-Dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6231-18-1 | |

| Record name | 2,6-Dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6231-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006231181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-dimethoxypyridine (B38085), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its structural, spectral, and physicochemical characteristics, alongside established experimental protocols for its synthesis and purification. The information is presented to support its application in research and development, particularly in the field of medicinal chemistry.

Chemical and Physical Properties

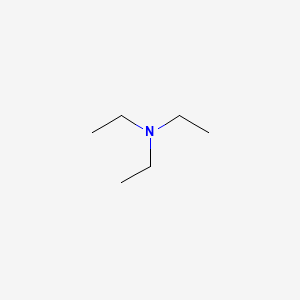

This compound is a colorless to light yellow liquid.[1] It is a versatile building block in organic synthesis, valued for the introduction of the 2,6-dimethoxypyridinyl moiety into more complex molecules.[2][3] The presence of two electron-donating methoxy (B1213986) groups at the 2 and 6 positions significantly influences the electron density and reactivity of the pyridine (B92270) ring.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO₂ | |

| Molecular Weight | 139.15 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.053 g/mL at 25 °C | |

| Boiling Point | 178-180 °C | |

| Flash Point | 62 °C (143.6 °F) - closed cup | |

| Refractive Index (n20/D) | 1.503 | |

| Solubility | Sparingly soluble in water, soluble in organic solvents | [2] |

| CAS Number | 6231-18-1 |

Spectral Data

The structural identity and purity of this compound are routinely confirmed by various spectroscopic techniques. The key spectral data are summarized below.

The ¹H and ¹³C NMR spectra of this compound are characteristic and provide definitive structural information.

Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

| 7.42 | Triplet (t) | 8.3 | H-4 | [4] |

| 6.25 | Doublet (d) | 8.3 | H-3, H-5 | [4] |

| 3.91 | Singlet (s) | N/A | -OCH₃ | [4] |

Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 164.2 | C-2, C-6 | [4] |

| 139.3 | C-4 | [4] |

| 99.6 | C-3, C-5 | [4] |

| 53.3 | -OCH₃ | [4] |

Electron ionization mass spectrometry (EI-MS) of this compound shows a distinct molecular ion peak and a characteristic fragmentation pattern.

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Loss from Precursor | Reference(s) |

| 139 | [M]⁺ | N/A | [4] |

| 124 | [M - CH₃]⁺ | •CH₃ | [4] |

| 96 | [M - CH₃ - CO]⁺ | •CH₃, CO | [4] |

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key absorptions are expected for C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy groups. The fingerprint region (400-1400 cm⁻¹) will contain numerous peaks characteristic of the molecule.[5]

Reactivity and Applications

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry.[3] It is a precursor for the production of the proton pump inhibitor Pantoprazole.[6] The electron-rich nature of the pyridine ring, due to the methoxy groups, makes it susceptible to electrophilic substitution reactions.[3] Furthermore, the nitrogen atom can act as a ligand in metal-catalyzed reactions.[2]

Experimental Protocols

Synthesis of this compound from 2,6-Dichloropyridine (B45657)

This protocol describes a common method for the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

-

2,6-Dichloropyridine

-

Sodium methoxide (B1231860) solution (e.g., 25-30% in methanol) or sodium metal and methanol (B129727)

-

Methanol (anhydrous)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Water (deionized)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in anhydrous methanol.

-

Addition of Nucleophile: Slowly add a solution of sodium methoxide in methanol to the flask. Alternatively, sodium metal can be carefully added to methanol in a separate flask to generate sodium methoxide, which is then added to the solution of 2,6-dichloropyridine. The reaction is typically carried out at an elevated temperature.[3]

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with a suitable organic solvent such as dichloromethane.

-

Drying and Evaporation: Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

Purification by Fractional Distillation

Crude this compound can be purified by fractional distillation under reduced pressure.

Apparatus:

-

Round-bottom flask

-

Fractional distillation column (e.g., Vigreux or packed column)

-

Distillation head with condenser

-

Receiving flask(s)

-

Heating mantle

-

Vacuum source and pressure gauge

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Distillation: Place the crude this compound in the distillation flask. Begin heating the flask gently while applying a vacuum.

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound at the applied pressure. The purity of the collected fractions can be assessed by GC or NMR spectroscopy.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Workflow

Caption: Workflow for synthesis and purification.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | C7H9NO2 | CID 80378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 3. This compound(6231-18-1) 1H NMR [m.chemicalbook.com]

- 4. This compound | 6231-18-1 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2005-03 [nmr.chem.ualberta.ca]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to 2,6-Dimethoxypyridine (CAS 6231-18-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,6-Dimethoxypyridine (B38085), CAS number 6231-18-1, is a versatile heterocyclic compound widely utilized as a key intermediate and building block in organic synthesis. Its unique electronic properties, stemming from the electron-donating methoxy (B1213986) groups on the pyridine (B92270) scaffold, make it a valuable reagent in the pharmaceutical and agrochemical industries. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, chemical reactivity, and applications, with a focus on its role in drug development. Detailed experimental protocols and safety information are also presented to serve as a practical guide for laboratory professionals.

Physicochemical and Spectroscopic Properties

This compound is typically a clear, colorless to light yellow liquid under standard conditions.[1][2][3] It is soluble in common organic solvents but has limited solubility in water.[2][4] The presence of two electron-donating methoxy groups at the C2 and C6 positions increases the electron density of the pyridine ring, significantly influencing its reactivity.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 6231-18-1 | [1][2][6] |

| Molecular Formula | C₇H₉NO₂ | [2][4][6] |

| Molecular Weight | 139.15 g/mol | [6][7][8] |

| Appearance | Clear colorless to light yellow liquid | [1][2][3] |

| Boiling Point | 178-180 °C (lit.) | [1][6][7] |

| Density | 1.053 g/mL at 25 °C (lit.) | [1][6][7] |

| Refractive Index | n20/D 1.503 (lit.) | [1][7] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [7] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [2][4] |

| pKa (Predicted) | 1.57 ± 0.10 | [2] |

| LogP | 1.80 |[6] |

Table 2: Spectroscopic Data Summary for this compound

| Technique | Data | Reference(s) |

|---|---|---|

| ¹H NMR | Spectral data available, confirming structure. | [9] |

| ¹³C NMR | Spectral data available. | [9] |

| IR | Key absorptions confirm functional groups. | [9][10] |

| Mass Spec (MS) | Fragmentation patterns confirm molecular weight. |[9] |

Synthesis and Experimental Protocols

The most common and high-yielding synthesis of this compound involves the nucleophilic aromatic substitution of 2,6-dichloropyridine (B45657).[5]

Experimental Protocol: Synthesis of this compound [1][3]

-

Materials:

-

2,6-Dichloropyridine (29.6 g, 0.2 mol)

-

Sodium hydroxide (B78521) (16 g, 0.4 mol) or Sodium Methoxide

-

Methanol (200 mL)

-

Anhydrous sodium sulfate

-

500 mL three-necked flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, separatory funnel, distillation apparatus.

-

-

Procedure:

-

To a 500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloropyridine (29.6 g), sodium hydroxide (16 g), and methanol (200 mL).

-

Heat the mixture to reflux with stirring and maintain for 8 hours.

-

After the reaction is complete, stop heating and allow the mixture to cool to room temperature.

-

Remove the majority of the methanol solvent using a rotary evaporator under reduced pressure.

-

Dilute the remaining residue with 100 mL of water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the dichloromethane by rotary evaporation to yield the crude product.

-

Purify the crude liquid by distillation under reduced pressure to obtain pure this compound as a colorless, transparent liquid. The typical reported yield is 94%.[1][3]

-

Chemical Reactivity and Functionalization

The electron-rich nature of the this compound ring dictates its reactivity, making it a versatile scaffold for further functionalization, primarily through electrophilic substitution at the 3- and 5-positions.[5]

-

Electrophilic Halogenation: The ring can be regioselectively brominated at the 3-position using N-bromosuccinimide (NBS).[5] This halogenated intermediate is a key precursor for further reactions, such as cyanation.[5]

-

Lithiation and Borylation: Directed ortho-metalation can be achieved using a strong base like n-butyllithium to deprotonate the 3-position. Quenching the resulting lithiated species with a boron electrophile, such as triisopropyl borate, yields this compound-3-boronic acid.[5] This boronic acid is a crucial component in Suzuki-Miyaura cross-coupling reactions for forming new carbon-carbon bonds.[5]

-

Nucleophilic Substitution: While the ring itself is electron-rich, the methoxy groups at the activated C2 and C6 positions can be susceptible to displacement by strong nucleophiles under certain conditions.[5]

Applications in Research and Drug Development

This compound is a valuable building block for a wide range of more complex molecules.[5]

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including enzyme inhibitors, antibacterial drugs, and anesthetics.[1][2] A notable industrial application is its use in the synthesis of Pantoprazole sodium, a proton pump inhibitor used to treat gastroesophageal reflux disease.[5]

-

Ligand Chemistry: The pyridine nitrogen contains a lone pair of electrons, allowing the molecule and its derivatives to act as ligands in metal-catalyzed reactions, which is a property widely exploited in catalysis.[2][5]

-

Scaffold for Drug Discovery: The this compound core is present in various molecules explored in drug discovery. For example, derivatives have been investigated for their potential to modulate key inflammatory signaling pathways.[5] Some pyridine-based compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes and the NF-κB and MAPK signaling pathways, which are critical in inflammation.[5]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[11][12]

Table 3: Safety and Hazard Information

| Category | Information | Reference(s) |

|---|---|---|

| Signal Word | Danger | [7] |

| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H330: Fatal if inhaled.H335: May cause respiratory irritation. | [7][13] |

| GHS Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor. | [7][11][13] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed and away from heat, sparks, and open flames. | [2][11] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |[11] |

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11][12]

-

Skin Contact: Wash off with soap and plenty of water.[11]

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]

References

- 1. This compound | 6231-18-1 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. CAS 6231-18-1: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 6231-18-1 | Benchchem [benchchem.com]

- 6. This compound | CAS#:6231-18-1 | Chemsrc [chemsrc.com]

- 7. This compound 98 6231-18-1 [sigmaaldrich.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound(6231-18-1) 1H NMR spectrum [chemicalbook.com]

- 10. lehigh.edu [lehigh.edu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dimethoxypyridine from 2,6-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dimethoxypyridine (B38085) from 2,6-dichloropyridine (B45657). This transformation is a staple in heterocyclic chemistry, offering a gateway to a variety of functionalized pyridine (B92270) derivatives that are crucial intermediates in the pharmaceutical and agrochemical industries. This document details the underlying chemical principles, provides a robust experimental protocol, and presents key data in a clear, comparative format.

Introduction

The synthesis of this compound from 2,6-dichloropyridine is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, the electron-deficient pyridine ring, activated by two electron-withdrawing chlorine atoms, is susceptible to attack by a nucleophile. Sodium methoxide (B1231860) serves as an excellent nucleophile, displacing the chloride ions to form the desired dimethoxy product. The reaction is typically carried out in methanol (B129727), which acts as both a solvent and the source of the methoxide nucleophile upon reaction with a strong base like sodium hydroxide (B78521) or sodium metal.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the starting material, reagent, and final product is provided in the table below for easy reference.

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 | White solid | 86-89 | 211-212 |

| Sodium Methoxide | CH₃ONa | 54.02 | White solid | 127 (decomposes) | - |

| This compound | C₇H₉NO₂ | 139.15 | Colorless to light yellow liquid | - | 178-180 |

Reaction Mechanism and Pathway

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks one of the carbon atoms bonded to a chlorine atom on the pyridine ring. This addition step temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of a chloride ion. This process is repeated at the second chlorinated position to yield the final this compound product.

Experimental Protocol

The following protocol is based on a procedure described in patent literature and represents a reliable method for the synthesis of this compound.[1]

Materials:

-

2,6-Dichloropyridine

-

Sodium hydroxide (solid)

-

Methanol

-

Anhydrous sodium sulfate

-

Water

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a 500 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 29.6 g (0.2 mol) of 2,6-dichloropyridine, 16 g (0.4 mol) of solid sodium hydroxide, and 200 mL of methanol.

-

Heat the reaction mixture to reflux with stirring.

-

Maintain the reflux for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

-

After the reaction is complete, stop heating and allow the mixture to cool to room temperature.

-

Remove the majority of the methanol using a rotary evaporator under reduced pressure.

-

Dilute the remaining residue with 100 mL of water.

-

Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the dichloromethane by rotary evaporation to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the final product as a colorless and transparent liquid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on the provided protocol.[1]

| Parameter | Value |

| Molar Ratio (2,6-Dichloropyridine : Sodium Hydroxide) | 1 : 2 |

| Solvent | Methanol |

| Reaction Temperature | Reflux |

| Reaction Time | 8 hours |

| Yield | 94% |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a triplet for the proton at the 4-position of the pyridine ring and a doublet for the protons at the 3- and 5-positions. The two methoxy (B1213986) groups will appear as a singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the methoxy groups and the C=N and C=C stretching of the pyridine ring.

-

MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (139.15 g/mol ).

Potential Side Reactions and Troubleshooting

The primary potential side reaction in this synthesis is the incomplete substitution of the chlorine atoms, leading to the formation of 2-chloro-6-methoxypyridine .

Mitigation Strategies:

-

Stoichiometry: Using a sufficient excess of sodium methoxide (or sodium hydroxide in methanol) can help drive the reaction to completion. The 2:1 molar ratio of base to 2,6-dichloropyridine in the provided protocol is designed to favor the formation of the disubstituted product.

-

Reaction Time and Temperature: Ensuring an adequate reaction time at reflux temperature is crucial for the second substitution to occur. Monitoring the reaction by TLC or GC can help determine the optimal reaction time to minimize the presence of the mono-substituted intermediate.

Purification:

If the mono-substituted product is formed, it can be separated from the desired this compound by fractional vacuum distillation, as their boiling points are different. High-performance liquid chromatography (HPLC) can also be employed for the separation and analysis of the product mixture.[2]

Conclusion

The synthesis of this compound from 2,6-dichloropyridine via nucleophilic aromatic substitution is a robust and high-yielding reaction. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the reaction time, high yields of the desired product can be achieved. This technical guide provides researchers and professionals in the field of drug development with the necessary information to successfully perform this important transformation.

References

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative and Quantitative Solubility Data

2,6-Dimethoxypyridine (B38085) is a colorless to pale yellow liquid that is generally described as being soluble in organic solvents and sparingly soluble in water.[1][2] One source indicates a water solubility of 917 mg/L, though the primary source for this figure is not specified.[3] Due to the lack of specific quantitative data in the literature for its solubility in common organic solvents, the following table provides a qualitative summary. Researchers are encouraged to use the experimental protocol outlined in this guide to determine precise quantitative solubility values for their specific applications.

| Solvent Class | Solvent | Qualitative Solubility |

| Protic Solvents | Methanol | Soluble |

| Ethanol | Soluble | |

| Aprotic Polar Solvents | Acetone | Soluble |

| Dichloromethane | Soluble | |

| Chloroform | Soluble | |

| Ethyl Acetate | Soluble | |

| Acetonitrile | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Aprotic Nonpolar Solvents | Toluene | Soluble |

| Hexane | Expected to be soluble | |

| Aqueous | Water | Sparingly Soluble[1][2] |

Note: The qualitative solubility information is based on general statements found in chemical literature. "Soluble" indicates that the compound is expected to dissolve to a significant extent, but the precise concentration is not specified.

Experimental Protocol for Quantitative Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[4][5][6] This protocol provides a robust framework for obtaining accurate and reproducible quantitative solubility data for this compound.

Objective

To determine the saturation concentration of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An excess is crucial to ensure that a saturated solution is formed and that undissolved solute remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A period of 24 to 48 hours is typically recommended.[4]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any suspended microparticles, either centrifuge the aliquot at a high speed or filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV or GC method to determine the precise concentration of this compound. HPLC methods for pyridine (B92270) derivatives are readily available in the literature.[1][3][7]

-

-

Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

-

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. helixchrom.com [helixchrom.com]

- 2. guidechem.com [guidechem.com]

- 3. helixchrom.com [helixchrom.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the NMR and IR Spectra of 2,6-Dimethoxypyridine

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2,6-dimethoxypyridine (B38085). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents quantitative data in structured tables, details experimental protocols for spectral acquisition, and includes visualizations to illustrate key structural and experimental concepts.

Spectroscopic Data of this compound

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The symmetry of the molecule simplifies the spectrum.[1]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| C4-H | 7.42 | Triplet (t) | 8.3 | 1H |

| C3-H, C5-H | 6.25 | Doublet (d) | 8.3 | 2H |

| -OCH₃ | 3.91 | Singlet (s) | N/A | 6H |

| Solvent: CDCl₃, Instrument Frequency: 400 MHz[2] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum shows three signals, reflecting the molecule's symmetry.

| Position | Chemical Shift (δ, ppm) |

| C2, C6 | 164.2 |

| C4 | 139.3 |

| -OCH₃ | 53.5 (Value from similar compounds, specific data not available in search results) |

| Solvent: CDCl₃ |

IR Spectral Data

The infrared spectrum of this compound reveals characteristic absorptions for the functional groups present in the molecule.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| ~1600-1450 | Strong | C=C and C=N stretching (aromatic ring) |

| ~1300-1000 | Strong | C-O stretching (methoxy groups) |

| ~850-750 | Strong | C-H out-of-plane bending (aromatic) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra, based on standard laboratory practices.[5][6]

NMR Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is approximately 4-5 cm.

2.1.2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process on modern spectrometers.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set appropriate parameters, including spectral width, acquisition time, and relaxation delay. A 90° pulse angle is typically used.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Set a wider spectral width compared to ¹H NMR.

-

Longer acquisition times or a greater number of scans are often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

2.2.1. Thin Film Method (for liquids or low-melting solids):

-

Place one or two drops of neat this compound liquid onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to create a thin liquid film.

-

Mount the "sandwich" in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the salt plates thoroughly with a dry, non-polar solvent (e.g., dry acetone) after use and store them in a desiccator.[7]

2.2.2. Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the this compound sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal with a suitable solvent after the measurement.

Visualizations

The following diagrams illustrate the relationships between the molecular structure of this compound and its spectral features, as well as a generalized workflow for spectral analysis.

Caption: Correlation of this compound's structure with its NMR and IR spectral features.

Caption: A generalized workflow for obtaining and analyzing spectroscopic data.

References

- 1. This compound | 6231-18-1 | Benchchem [benchchem.com]

- 2. This compound(6231-18-1) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C7H9NO2 | CID 80378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine, 2,6-dimethoxy- [webbook.nist.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. amherst.edu [amherst.edu]

- 7. webassign.net [webassign.net]

An In-depth Technical Guide to the Molecular Structure of 2,6-Dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure

2,6-Dimethoxypyridine (B38085) is a substituted pyridine (B92270) with the chemical formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[7] The presence of two electron-donating methoxy (B1213986) groups at the 2 and 6 positions significantly influences the electronic properties and reactivity of the pyridine ring.[7]

Geometric Parameters

In the absence of single-crystal X-ray diffraction data, the molecular geometry of this compound has been modeled using Density Functional Theory (DFT), a powerful computational method for predicting molecular properties.[5][7] The following tables summarize the predicted bond lengths, bond angles, and dihedral angles, providing a quantitative description of the molecule's three-dimensional structure.

Table 1: Predicted Bond Lengths of this compound

| Bond | Predicted Length (Å) |

| N1 - C2 | 1.345 |

| N1 - C6 | 1.345 |

| C2 - C3 | 1.390 |

| C3 - C4 | 1.385 |

| C4 - C5 | 1.385 |

| C5 - C6 | 1.390 |

| C2 - O7 | 1.360 |

| C6 - O8 | 1.360 |

| O7 - C9 | 1.425 |

| O8 - C10 | 1.425 |

| C-H (aromatic) | ~1.085 |

| C-H (methyl) | ~1.095 |

Note: These values are representative of those obtained from DFT calculations and may vary slightly depending on the specific computational method and basis set used.[8][9]

Table 2: Predicted Bond Angles of this compound

| Atoms | Predicted Angle (°) |

| C6 - N1 - C2 | 117.5 |

| N1 - C2 - C3 | 123.0 |

| C2 - C3 - C4 | 118.5 |

| C3 - C4 - C5 | 119.0 |

| C4 - C5 - C6 | 118.5 |

| C5 - C6 - N1 | 123.0 |

| N1 - C2 - O7 | 115.0 |

| C3 - C2 - O7 | 122.0 |

| N1 - C6 - O8 | 115.0 |

| C5 - C6 - O8 | 122.0 |

| C2 - O7 - C9 | 118.0 |

| C6 - O8 - C10 | 118.0 |

| H - C - H (methyl) | ~109.5 |

Note: These values are representative of those obtained from DFT calculations and may vary slightly depending on the specific computational method and basis set used.[8][9]

Table 3: Predicted Dihedral Angles of this compound

| Atoms | Predicted Angle (°) |

| C6 - N1 - C2 - C3 | 0.0 |

| N1 - C2 - C3 - C4 | 0.0 |

| C2 - C3 - C4 - C5 | 0.0 |

| N1 - C2 - O7 - C9 | 0.0 / 180.0 |

| N1 - C6 - O8 - C10 | 0.0 / 180.0 |

Note: The pyridine ring is predicted to be planar. The methoxy groups can adopt different conformations (syn or anti) relative to the pyridine ring, leading to different dihedral angles.

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of this compound involves the nucleophilic aromatic substitution of 2,6-dichloropyridine (B45657) with sodium methoxide (B1231860).[7]

Experimental Protocol:

Materials:

-

2,6-Dichloropyridine

-

Sodium methoxide

-

Methanol (B129727) (anhydrous)

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in anhydrous methanol.

-

Add sodium methoxide to the solution. The reaction is typically carried out with a molar excess of sodium methoxide.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

To the resulting residue, add water and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound as a colorless to light yellow liquid.[3]

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential techniques for the structural confirmation of this compound.[7][10]

Table 4: ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Position(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H-4 | 7.42 | Triplet | 8.3 |

| ¹H | H-3, H-5 | 6.25 | Doublet | 8.3 |

| ¹H | OCH₃ | 3.91 | Singlet | - |

| ¹³C | C-2, C-6 | 164.2 | - | - |

| ¹³C | C-4 | 139.3 | - | - |

| ¹³C | C-3, C-5 | 99.6 | - | - |

| ¹³C | OCH₃ | 53.3 | - | - |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and may vary depending on the solvent used.[7]

2.2.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a distinct fragmentation pattern that can be used for its identification.[7][11]

Table 5: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Loss from Precursor |

| 139 | [C₇H₉NO₂]⁺˙ (Molecular Ion) | - |

| 124 | [C₆H₆NO₂]⁺ | •CH₃ |

| 96 | [C₅H₆NO]⁺ | CO |

| 68 | [C₄H₄N]⁺ | Further fragmentation |

Note: The molecular ion peak is observed at m/z 139. A common fragmentation pathway involves the loss of a methyl radical (•CH₃) to give a fragment at m/z 124, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 96.[7]

Reactivity

The two methoxy groups at the 2 and 6 positions are electron-donating, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted pyridine.[7][12] However, the nitrogen atom in the pyridine ring is a deactivating group, and under acidic conditions, protonation of the nitrogen further deactivates the ring.[13][14] Electrophilic substitution, when it occurs, is directed to the 3- and 5-positions.[7]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. While experimental data on its solid-state structure is lacking, computational methods provide a reliable model of its geometry. The spectroscopic data and reactivity profile presented herein offer a solid foundation for researchers working with this versatile building block in the development of new pharmaceuticals and other advanced materials.

References

- 1. elixirpublishers.com [elixirpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijcps.org [ijcps.org]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. This compound | 6231-18-1 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. This compound(6231-18-1) MS [m.chemicalbook.com]

- 12. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 13. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxypyridine (B38085) is a heterocyclic organic compound that serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of two electron-donating methoxy (B1213986) groups on the pyridine (B92270) ring, which influence its reactivity and make it a versatile reagent.[1] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a summary of its spectral characteristics for identification and quality assessment.

Physicochemical Properties

The physical characteristics of this compound are essential for its handling, reaction setup, and purification. It typically appears as a clear, colorless to light yellow liquid.[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO₂ | [4] |

| Molecular Weight | 139.15 g/mol | [4][5] |

| Boiling Point | 178-180 °C (lit.) | [3] |

| Density | 1.053 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.503 (lit.) | |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [2] |

Spectral Data for Structural Elucidation

Spectroscopic analysis is fundamental for the confirmation of the structure and purity of this compound. The following sections detail the expected spectral data from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the aromatic protons and the methoxy groups.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Protons | Multiplicity | Coupling Constant (J, Hz) |

| 7.42 | C4-H | Triplet (t) | 8.3 |

| 6.25 | C3-H, C5-H | Doublet (d) | 8.3 |

| 3.91 | -OCH₃ | Singlet (s) | N/A |

Data sourced from BenchChem[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The symmetry of this compound results in four distinct signals.

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Carbon Atom(s) |

| 164.2 | C2, C6 |

| 139.3 | C4 |

| 99.6 | C3, C5 |

| 53.3 | -OCH₃ |

Data sourced from BenchChem[1]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation.

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Loss from Precursor |

| 139 | [C₇H₉NO₂]⁺ (Molecular Ion) | N/A |

| 124 | [M - CH₃]⁺ | •CH₃ |

| 96 | [M - CH₃ - CO]⁺ | •CH₃, CO |

Data sourced from BenchChem[1]

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point can be accurately determined using a distillation apparatus.

-

Apparatus: Round-bottom flask, distillation head with a thermometer adapter, condenser, receiving flask, heating mantle, and boiling chips.

-

Procedure:

-

Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Determination of Density

The density of a liquid can be determined using a pycnometer or a calibrated micropipette.

-

Apparatus: Pycnometer (specific gravity bottle) or a calibrated micropipette, and an analytical balance.

-

Procedure (using a pycnometer):

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the stopper and wipe any excess liquid from the outside.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is measured using a refractometer.

-

Apparatus: Abbe refractometer.

-

Procedure:

-

Calibrate the refractometer with a standard of known refractive index (e.g., distilled water).

-

Place a few drops of this compound onto the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate to 20 °C.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

-

Synthesis of this compound

A common method for the synthesis of this compound is the nucleophilic substitution of 2,6-dichloropyridine (B45657) with sodium methoxide.[3]

-

Reactants: 2,6-Dichloropyridine, sodium hydroxide, methanol (B129727).

-

Procedure:

-

In a three-necked flask, combine 2,6-dichloropyridine, solid sodium hydroxide, and methanol.[3]

-

Heat the mixture to reflux and maintain for several hours.[3]

-

After the reaction is complete, stop heating and evaporate the majority of the methanol under reduced pressure.[3]

-

Cool the reaction mixture and add water.[3]

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[3]

-

Dry the combined organic phases over an anhydrous drying agent (e.g., sodium sulfate).[3]

-

Remove the solvent by rotary evaporation to obtain the crude product.[3]

-

Purify the crude product by vacuum distillation to yield pure this compound.[3]

-

Visualizations

The following diagrams illustrate the synthesis of this compound and its role as a versatile chemical intermediate.

Caption: Synthesis of this compound.

Caption: Role as a Chemical Intermediate.

References

An In-depth Technical Guide on the Electron-Donating Effects of Methoxy Groups in 2,6-Dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Core Topic: Electron-Donating Effects of Methoxy (B1213986) Groups in 2,6-Dimethoxypyridine (B38085)

This technical guide provides a comprehensive analysis of the electron-donating effects of the two methoxy groups in this compound. The presence of these groups at the C2 and C6 positions significantly influences the electronic properties and reactivity of the pyridine (B92270) ring, making it a versatile tool in organic synthesis, particularly in the development of pharmaceuticals. This document details the impact of these electronic effects on the molecule's basicity and reactivity in electrophilic aromatic substitution reactions, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.

Data Presentation

The electron-donating nature of the methoxy groups in this compound enhances the electron density of the pyridine ring, which in turn affects its fundamental chemical properties such as basicity and reactivity towards electrophiles.[1]

Basicity Comparison

The pKa value of a compound is a direct measure of its basicity. The introduction of electron-donating methoxy groups increases the electron density on the nitrogen atom of the pyridine ring, making it more basic compared to unsubstituted pyridine. This effect is cumulative, as seen in the pKa values of pyridine, 2-methoxypyridine, and this compound.

| Compound | pKa |

| Pyridine | 5.25 |

| 2-Methoxypyridine | 3.28 |

| This compound | 1.57 (Predicted) |

Note: A lower pKa of the conjugate acid corresponds to a stronger base. The predicted pKa for this compound suggests it is a significantly stronger base than pyridine.

Spectroscopic Data of this compound

The electronic environment of the protons and carbons in this compound is reflected in its NMR spectra. The chemical shifts provide insight into the electron density around the nuclei.

¹H and ¹³C NMR Spectral Data in CDCl₃

| Nucleus | Position | Chemical Shift (δ, ppm) |

| ¹H | H-3, H-5 | 6.277 |

| H-4 | 7.445 | |

| -OCH₃ | 3.891 | |

| ¹³C | C-2, C-6 | 164.3 |

| C-3, C-5 | 106.4 | |

| C-4 | 139.3 | |

| -OCH₃ | 53.3 |

FTIR Spectral Data

The vibrational frequencies in the FTIR spectrum of this compound correspond to the various functional groups and their bonding environments within the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2940-3000 | C-H stretching (aromatic and methyl) |

| ~1580-1600 | C=C and C=N stretching (pyridine ring) |

| ~1450-1470 | CH₃ deformation |

| ~1250-1300 | Asymmetric C-O-C stretching (ether) |

| ~1030-1050 | Symmetric C-O-C stretching (ether) |

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard procedure for determining the pKa of a weakly basic compound like this compound.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl)

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of deionized water containing 0.1 M KCl to maintain a constant ionic strength.

-

Titration:

-

Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Record the initial pH.

-

Add the standardized 0.1 M HCl solution in small increments (e.g., 0.1 mL) from the burette.

-

After each addition, allow the pH reading to stabilize and record the value.

-

Continue the titration until the pH changes significantly, indicating the equivalence point, and then continue for several more additions.

-

-

Data Analysis:

-

Plot the pH values against the volume of HCl added to obtain a titration curve.

-

Determine the equivalence point from the inflection point of the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Protocol 2: Electrophilic Bromination of this compound

This protocol describes the bromination of the electron-rich this compound ring.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (B52724) (CH₃CN)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (10 mL).

-

Reagent Addition: Add N-Bromosuccinimide (1.0 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Logical Relationship of Electron-Donating Effects

The following diagram illustrates how the electron-donating methoxy groups influence the properties of the pyridine ring.

Caption: Influence of methoxy groups on pyridine properties.

Experimental Workflow: Synthesis of Pantoprazole (B1678409) Intermediate

This compound is a precursor to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a key intermediate in the synthesis of the proton pump inhibitor Pantoprazole.[2][3] The following diagram outlines this synthetic workflow.

Caption: Workflow for Pantoprazole synthesis intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dimethoxypyridine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxypyridine (B38085) has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique electronic and structural features, characterized by the electron-donating methoxy (B1213986) groups on the pyridine (B92270) ring, impart favorable properties for drug design and development. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in medicinal chemistry, with a focus on its role in the development of marketed drugs and clinical candidates.

The pyridine moiety is a common feature in many biologically active compounds, and the introduction of methoxy groups at the 2 and 6 positions significantly influences the molecule's reactivity and pharmacological profile. These groups can modulate the basicity of the pyridine nitrogen, participate in hydrogen bonding interactions with biological targets, and serve as handles for further chemical modifications. This adaptability has led to the incorporation of the this compound core into a range of therapeutic areas, including oncology and gastroenterology.

Synthesis of the this compound Scaffold

The most common and efficient method for the synthesis of this compound involves the nucleophilic substitution of 2,6-dichloropyridine (B45657) with sodium methoxide (B1231860).

Experimental Protocol: Synthesis of this compound from 2,6-Dichloropyridine

Materials:

-

2,6-Dichloropyridine

-

Sodium methoxide

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 2,6-dichloropyridine in methanol.

-

Add sodium methoxide to the solution. The reaction is typically carried out at an elevated temperature.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

To the resulting residue, add water and extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by distillation or chromatography to obtain the final product.

Application in the Synthesis of Marketed Drugs: The Case of Pantoprazole

A prominent example of the utility of the this compound scaffold is its role as a key intermediate in the synthesis of Pantoprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The synthesis involves the coupling of a functionalized this compound derivative with a benzimidazole (B57391) moiety.

Experimental Workflow: Synthesis of Pantoprazole

Methodological & Application

Application Notes and Protocols: 2,6-Dimethoxypyridine as a Non-Nucleophilic Base in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

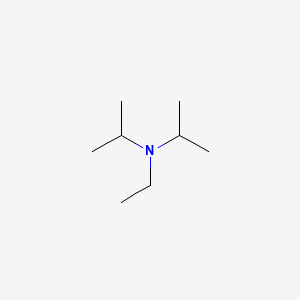

2,6-Dimethoxypyridine (B38085) is a sterically hindered organic base that serves as a valuable non-nucleophilic proton scavenger in a variety of organic transformations.[1] Its structure, featuring two methoxy (B1213986) groups flanking the nitrogen atom, effectively shields the nitrogen's lone pair of electrons, rendering it a poor nucleophile while maintaining its capacity to neutralize acids generated in situ.[2][3] This unique property makes it an indispensable tool in reactions involving highly reactive and sensitive electrophiles, where traditional amine bases might lead to undesired side reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions.

Physicochemical Properties and Comparison with Other Bases

The efficacy of a non-nucleophilic base is determined by its basicity (pKa of its conjugate acid) and its steric hindrance. This compound offers a moderate basicity suitable for scavenging strong acids generated during reactions without promoting base-catalyzed side reactions.

| Base | pKa of Conjugate Acid | Key Characteristics |

| This compound | ~3.5-4.5 (estimated) | Moderately hindered, effective proton scavenger for strong acids. |

| 2,6-Lutidine | 6.7 (in water)[4] | Moderately hindered, commonly used.[3] |

| 2,6-Di-tert-butylpyridine | 3.58[1] | Highly hindered, very low nucleophilicity.[1] |

| N,N-Diisopropylethylamine (DIPEA) | 10.75[1] | Stronger base, can be nucleophilic in some cases.[1] |

| Proton Sponge™ | 12.1 (in water)[4] | Very strong, highly hindered base.[4] |

Applications in Organic Synthesis

Glycosylation Reactions

In modern carbohydrate chemistry, the formation of glycosidic bonds is a fundamental transformation. This compound is employed as an acid scavenger in glycosylation reactions that proceed through oxocarbenium ion intermediates, such as those utilizing glycosyl triflates or other highly reactive donors. Its non-nucleophilic nature prevents the quenching of the electrophilic glycosyl donor.

Logical Workflow for Glycosylation

Caption: General workflow for a glycosylation reaction using this compound.

Protocol 1: Synthesis of a 2,3-Unsaturated O-Glycoside

This protocol is adapted from general procedures for Ferrier-type glycosylations where an acid catalyst is generated in situ.

-

Materials:

-

Glycal (e.g., 3,4,6-tri-O-acetyl-D-glucal) (1.0 equiv)

-

Glycosyl acceptor (alcohol) (1.5 equiv)

-

This compound (1.2 equiv)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Lewis Acid (e.g., TMSOTf, 0.1 equiv) or an activating agent that generates a strong acid.

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the glycal and the glycosyl acceptor in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Add this compound to the solution.

-

Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the reactivity of the system).

-

Slowly add the Lewis acid or activating agent to the stirred solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

-

| Glycosyl Donor | Glycosyl Acceptor | Base | Yield (%) | α:β Ratio |

| Phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranosyl sulfoxide (B87167) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 2,6-Di-tert-butyl-4-methylpyridine | 85 | 1:3 |

| Phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranosyl sulfoxide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | This compound | 82 | 1:2.5 |

Note: The table above is illustrative, based on typical outcomes in sulfoxide glycosylations where hindered bases are used.[5]

Silylation of Alcohols

The protection of hydroxyl groups as silyl (B83357) ethers is a fundamental transformation in multi-step organic synthesis.[6] Highly reactive silylating agents, such as silyl triflates (e.g., TBSOTf), generate a strong acid (triflic acid) as a byproduct, which can cause undesired side reactions. This compound is an excellent choice to neutralize this acid without competing with the alcohol as a nucleophile.[3]

Decision Tree for Base Selection in Silylation

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Using 2,6-Dimethoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving 2,6-dimethoxypyridine (B38085) derivatives. This class of reaction is a powerful tool for the synthesis of complex aryl- and heteroaryl-substituted pyridines, which are key structural motifs in many pharmaceutical agents and functional materials.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that couples an organoboron compound with an organohalide using a palladium catalyst and a base.[1][2] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of its reagents.[2]

When applied to halogenated this compound substrates, the Suzuki coupling allows for the strategic introduction of various substituents onto the pyridine (B92270) ring. The electron-donating nature of the two methoxy (B1213986) groups can influence the reactivity of the pyridine core, making the selection of appropriate catalytic systems crucial for achieving high yields and selectivity. These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this important class of substrates.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[1][2] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-2,6-dimethoxypyridine, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_halide [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_aryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar¹-Ar²", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [arrowhead=vee, color="#34A853"]; OxAdd -> PdII_halide [arrowhead=vee, color="#34A853", label="Ar¹-X"]; PdII_halide -> Transmetalation [arrowhead=vee, color="#EA4335"]; Transmetalation -> PdII_aryl [arrowhead=vee, color="#EA4335", label="Ar²-B(OR)₂\nBase"]; PdII_aryl -> RedElim [arrowhead=vee, color="#FBBC05"]; RedElim -> Product [arrowhead=vee, color="#FBBC05"]; Product -> Pd0 [style=invis]; PdII_aryl -> Pd0 [dir=back, arrowhead=vee, color="#FBBC05", label=" Regeneration", constraint=false, pos="e,0.5,0.5"];

// Invisible nodes for spacing dummy1 [style=invis, shape=point, width=0]; dummy2 [style=invis, shape=point, width=0];

// Positioning {rank=same; Pd0; Product;} {rank=same; OxAdd; RedElim;} {rank=same; PdII_halide; PdII_aryl;} } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki coupling with this compound derivatives. The following table summarizes typical reaction conditions for the coupling of a representative substrate, 3-bromo-2,6-dimethoxypyridine (B88038), with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O (4:1) | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 88 |

| 3 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 12 | 85 |

| 4 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 78 |

| 5 | 3-Furylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 10 | 95 |

Note: The data in this table are representative and may require optimization for specific substrates and scales.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid.

Materials and Reagents:

-

Halogenated this compound (e.g., 3-bromo-2,6-dimethoxypyridine)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, PPh₃)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, and/or water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Reagents and solvents for workup and purification (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate, silica (B1680970) gel)

General Experimental Workflow:

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Halo-2,6-dimethoxypyridine,\nArylboronic Acid, Base, Catalyst, and Ligand\nin an oven-dried flask"]; inert [label="Establish Inert Atmosphere\n(e.g., vacuum/backfill with Argon)"]; solvent [label="Add Anhydrous, Degassed Solvent"]; reaction [label="Heat Reaction Mixture with Stirring"]; monitor [label="Monitor Reaction Progress\n(TLC, GC-MS, or LC-MS)"]; workup [label="Aqueous Workup and Extraction"]; purify [label="Purify by Column Chromatography"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reagents [arrowhead=vee, color="#34A853"]; reagents -> inert [arrowhead=vee, color="#34A853"]; inert -> solvent [arrowhead=vee, color="#34A853"]; solvent -> reaction [arrowhead=vee, color="#EA4335"]; reaction -> monitor [arrowhead=vee, color="#EA4335"]; monitor -> workup [arrowhead=vee, color="#FBBC05"]; workup -> purify [arrowhead=vee, color="#FBBC05"]; purify -> end [arrowhead=vee, color="#FBBC05"]; } Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Procedure (Based on Entry 1 in the data table):

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2,6-dimethoxypyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Under a positive pressure of argon, add a degassed mixture of toluene and water (4:1 v/v) via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenyl-2,6-dimethoxypyridine.

Safety Precautions

-